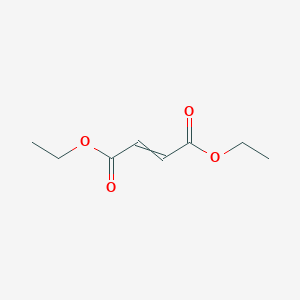

Diethyl fumarate

説明

特性

IUPAC Name |

diethyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPRKVQEAMIZSS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26298-06-6 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26298-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027253 | |

| Record name | (2E)-2-Butenedioic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] | |

| Record name | Diethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

214 °C | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

104 °C Closed Cup | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in acetone and choloform, SLIGHTLY SOL IN WATER | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0452 g/cu cm at 20 °C | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.93 (Air = 1) | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], Vapor pressure: 1 mm Hg at 53.2 °C | |

| Record name | Diethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystal or in liquid form | |

CAS No. |

623-91-6 | |

| Record name | Diethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Butenedioic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBU5A3E8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

0.8 °C | |

| Record name | DIETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl fumarate (DEF), an ester of fumaric acid, is a molecule of significant interest in the pharmaceutical and chemical industries. It and its related compounds, such as dimethyl fumarate (DMF), are utilized in the treatment of autoimmune diseases like multiple sclerosis and psoriasis. The therapeutic effects of these fumarates are linked to their ability to modulate key cellular signaling pathways, including the Nrf2, NF-κB, and HIF-1α pathways. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data for process optimization, and visualizations of relevant biological pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the esterification of fumaric acid or the isomerization of the corresponding maleate ester. A "one-pot" synthesis from maleic anhydride offers an efficient alternative.

Direct Esterification of Fumaric Acid

The most conventional method for synthesizing this compound is the direct Fischer esterification of fumaric acid with ethanol.[1][2] This reaction is typically catalyzed by a strong acid.

-

Reaction Scheme:

Fumaric Acid + 2 Ethanol ⇌ this compound + 2 H₂O

Various catalysts can be employed to drive this equilibrium reaction toward the product side.

-

Catalysts:

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used.

-

Heterogeneous Catalysts: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer advantages in terms of catalyst recovery and product purification.

-

Table 1: Comparison of Catalytic Systems for this compound Synthesis via Esterification

| Catalyst System | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Sulfuric Acid | 10 hours | Reflux | 80.4% | [3] |

| Solid Superacid | 8 hours | Reflux | 86.1% | [3] |

| Sodium Bisulfate | 10 hours | Reflux | 80.4% | [3] |

| Methyltrioxorhenium(VII) | 70 hours | 190°C | 41% | [1] |

Isomerization of Diethyl Maleate

An alternative route involves the isomerization of the cis-isomer, diethyl maleate, to the thermodynamically more stable trans-isomer, this compound. This transformation can be initiated by various catalysts.

-

Reaction Scheme:

Diethyl Maleate ⇌ this compound

-

Catalysts: Catalysts for this isomerization include thiourea, aluminum chloride, and halogens like iodine.

One-Pot Synthesis from Maleic Anhydride

A highly efficient, one-pot method starts with maleic anhydride and ethanol. This process combines isomerization and esterification in a single reaction vessel, often accelerated by microwave irradiation.[3]

-

Reaction Scheme:

Maleic Anhydride + 2 Ethanol → this compound + H₂O

-

Catalyst System: A composite catalyst system is typically used, comprising an isomerization catalyst (e.g., aluminum chloride) and an esterification catalyst (e.g., sodium bisulfate).[3] This method has been reported to achieve a yield of 90.1% with a significantly reduced reaction time of 4 hours.[3]

Purification of this compound

Obtaining high-purity this compound is crucial for its application in research and drug development. The primary purification techniques include washing and distillation, recrystallization, and chromatographic methods.

Washing and Distillation

A standard workup procedure involves neutralizing and washing the crude product to remove acidic catalysts and unreacted starting materials, followed by distillation to isolate the pure ester.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. While this compound is a liquid at room temperature, its derivatives and related compounds like dimethyl fumarate are often purified by this method. A suitable solvent or solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For the closely related dimethyl fumarate, various solvent systems have been employed for recrystallization, including mixtures of dichloromethane and methanol, acetone and water, and ethanol and water.[4][5][6]

Table 2: Purity of Dimethyl Fumarate after Recrystallization (as a proxy for Fumarate Esters)

| Solvent System | Purity Level | Reference |

| Dichloromethane:Methanol (1:1) | High Purity | [4][6] |

| Acetone:Water | High Purity | [4][5][6] |

| Ethanol:Water | High Purity | [4][5][6] |

Molecularly Imprinted Polymer (MIP) Chromatography

For applications requiring exceptionally high purity and the removal of isomeric impurities (i.e., diethyl maleate), molecularly imprinted polymer (MIP) chromatography is a powerful technique. MIPs are polymers synthesized with recognition sites for a specific target molecule. A patent describes a method for purifying dimethyl maleate by removing the trans-isomer, dimethyl fumarate, using a dimethyl fumarate-imprinted adsorption column.[7] This technique could be adapted for the purification of this compound.

Detailed Experimental Protocols

Protocol for One-Pot Synthesis of this compound from Maleic Anhydride

This protocol is adapted from a reported microwave-assisted method.[3]

-

Reaction Setup: In a single-neck flask equipped with a reflux condenser, combine maleic anhydride and ethanol in a 1:3 molar ratio.

-

Catalyst Addition: To this mixture, add 3.5% aluminum chloride and 4.5% sodium bisulfate by weight relative to the maleic anhydride.

-

Reaction: Subject the mixture to microwave irradiation for a specified duration (e.g., up to 4 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid catalysts.

-

Neutralize the filtrate to a pH of 7 using a 10% aqueous solution of sodium carbonate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification:

-

Remove the excess ethanol by atmospheric distillation.

-

Perform vacuum distillation, collecting the fraction at 100-110 °C under 0.003 MPa to obtain pure this compound as a colorless, transparent oily liquid.[3]

-

Protocol for Purification by Washing and Distillation

This is a general procedure for the purification of crude this compound.[2]

-

Washing:

-

Transfer the crude this compound to a separatory funnel.

-

Wash the crude product with a 5% aqueous sodium carbonate solution to neutralize any remaining acid.

-

Separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of calcium chloride.

-

Separate the organic layer.

-

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Distillation: Filter to remove the drying agent and then distill the liquid to obtain pure this compound.

Signaling Pathways Modulated by Fumarates

This compound and its active metabolite, monomethyl fumarate, exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[8][9] Fumarates are known activators of this pathway.[8][10]

-

Mechanism of Activation: Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Fumarates react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

-

Downstream Effects: Once freed, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression.[9][11]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Fumarates have been shown to inhibit this pathway.[12][13][14]

-

Mechanism of Inhibition: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. Fumarates can inhibit the degradation of IκB, thereby preventing NF-κB activation.

-

Downstream Effects: Inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory genes, such as cytokines and chemokines.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 623-91-6 [chemicalbook.com]

- 3. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140200363A1 - Process for Preparing High Purity and Crystalline Dimethyl Fumarate - Google Patents [patents.google.com]

- 5. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]

- 6. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]

- 7. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [iris.unipv.it]

- 11. Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]

Diethyl Fumarate: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl fumarate (DEF) is an organic compound, specifically the diethyl ester of fumaric acid. It presents as a colorless to slightly yellow, transparent liquid and finds applications in various fields, including organic synthesis, as a solvent, and in the development of polymers and pharmaceutical agents.[1][2] Notably, it is used in the Diels-Alder reaction and has been investigated for its role in creating tailored biomaterials. This guide provides a detailed overview of the core physicochemical properties of this compound, intended to serve as a critical resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings, from reaction kinetics to formulation development.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid; may appear as a white crystal | [1][2][3] |

| Melting Point | 0.8 - 2 °C | [1] |

| Boiling Point | 214 - 219 °C | [1] |

| Density | 1.0452 - 1.052 g/mL at 20-25 °C | [1][4] |

| Refractive Index (n20/D) | 1.44 | [4] |

| Flash Point | 91 - 111 °C (closed cup) | [1][2] |

| Vapor Pressure | 0.159 - 0.178 mmHg at 25 °C | [2][5] |

| Vapor Density | 5.93 (Air = 1) | [1] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Reference |

| Water Solubility | 3.1 g/L; generally described as insoluble or immiscible | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 2.200 (estimated) | [4] |

Experimental Protocols

While detailed experimental protocols for the determination of each physicochemical property are not extensively available in the provided search results, a general method for the synthesis of this compound is consistently reported.

Synthesis of this compound via Esterification

A common method for synthesizing this compound is through the esterification of fumaric acid with ethanol, often catalyzed by an acid such as sulfuric acid.[6] Another approach involves the isomerization of maleic anhydride to monomethyl maleate, followed by isomerization to monomethyl fumarate and subsequent esterification.[7][8]

General Procedure:

-

Fumaric acid is reacted with an excess of ethanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the mixture.

-

The reaction mixture is heated to reflux for a specified period to drive the esterification process.

-

Upon completion, the mixture is cooled, and the catalyst is neutralized.

-

The product is then purified, often through washing with an aqueous sodium carbonate solution, followed by a saturated calcium chloride solution, drying, and distillation.[9]

A more recent method utilizes microwave irradiation with a composite catalyst of aluminum chloride and sodium bisulfate to achieve a higher yield in a shorter reaction time.[7]

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from fumaric acid and ethanol.

References

- 1. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound CAS#: 623-91-6 [m.chemicalbook.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]

- 9. This compound | 623-91-6 [chemicalbook.com]

Unraveling the In Vitro Mechanisms of Diethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl fumarate (DEF) is a fumaric acid ester with significant therapeutic potential, though its in vitro mechanism of action is less extensively characterized than its close analog, dimethyl fumarate (DMF). This technical guide provides an in-depth overview of the core in vitro mechanisms of DEF, drawing heavily on the comprehensive research conducted on DMF and its active metabolite, monomethyl fumarate (MMF), as well as comparative studies involving monoethyl fumarate (MEF), the active metabolite of DEF. The primary mechanisms of action for fumaric acid esters revolve around the activation of the Nrf2 antioxidant response pathway and the modulation of cellular glutathione levels, which in concert, contribute to their anti-inflammatory, immunomodulatory, and cytoprotective effects.

Core Mechanism of Action: Nrf2 Activation

A central mechanism of action for fumaric acid esters is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[1][2]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds like fumaric acid esters can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.[1][3] Once liberated, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes.[4]

Comparative studies have shown that while both DMF and MEF activate the Nrf2 pathway, DMF appears to be a more potent activator, leading to a greater accumulation of Nrf2 protein.[1][2] However, the transcriptional response of downstream target genes can be distinct, with MEF showing a more robust induction of certain genes at lower concentrations.[1]

Modulation of Cellular Glutathione

Glutathione (GSH), a tripeptide, is the most abundant intracellular antioxidant. Fumaric acid esters, being electrophilic, can directly react with and deplete cellular GSH pools through a Michael addition reaction.[5] This initial depletion of GSH is a key trigger for the activation of the Nrf2 pathway, as the cell senses the shift in redox balance.[6]

Interestingly, in vitro studies comparing DMF and MEF have revealed distinct effects on GSH levels. DMF causes a rapid and significant, though transient, depletion of intracellular GSH.[1][7] In contrast, MEF does not induce this acute reduction in GSH but does contribute to an overall increase in total GSH levels over a 24-hour period.[1][7] This suggests that while both compounds ultimately lead to enhanced GSH synthesis (a downstream effect of Nrf2 activation), their initial impact on the cellular GSH pool differs. The long-term effect of both is an increase in the cell's antioxidant capacity.[7]

Anti-Inflammatory Effects

The anti-inflammatory properties of fumaric acid esters are, in part, a consequence of Nrf2 activation and the subsequent upregulation of antioxidant enzymes which can mitigate inflammatory signaling.[8] Additionally, DMF has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines. DMF can also modulate the phenotype of immune cells, such as inducing a shift towards anti-inflammatory M2 microglia.[10]

Pro-Apoptotic Effects

In certain cell types, particularly rapidly proliferating or malignant cells, fumaric acid esters can induce apoptosis. This effect is often linked to the significant depletion of GSH, which can lead to overwhelming oxidative stress and trigger the intrinsic apoptotic pathway.[11] Studies with DMF have shown that it can induce apoptosis in activated T-cells and various cancer cell lines.[12] More recently, MEF has been demonstrated to have anti-apoptotic effects in retinal pigment epithelial cells by reducing the Bax/Bcl-2 ratio and caspase-3 cleavage, highlighting its cytoprotective potential.[8] The context of the cell type and the concentration of the fumarate ester are critical determinants of whether a pro- or anti-apoptotic effect is observed.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on DMF and MEF, which can serve as a reference for the expected activity of DEF.

Table 1: Effects on Nrf2 Target Gene Expression in Human Astrocytes (24h treatment)

| Gene | Compound | 1 µg/mL (Fold Change vs. DMSO) | 3 µg/mL (Fold Change vs. DMSO) | 6 µg/mL (Fold Change vs. DMSO) |

| NQO1 | DMF | ~1.5 | ~3.0 | ~5.0 |

| MEF | ~1.2 | ~2.0 | ~3.0 | |

| HMOX1 | DMF | ~2.0 | ~5.0 | ~15.0 |

| MEF | ~4.0 | ~8.0 | ~10.0 | |

| GCLC | DMF | ~1.5 | ~2.5 | ~4.0 |

| MEF | ~1.2 | ~1.8 | ~2.5 |

Data extrapolated from graphical representations in Brennan et al., 2015.[1]

Table 2: Effects on Intracellular Glutathione Levels in Human Astrocytes

| Compound | Effect at 1-6 hours | Effect at 24 hours |

| DMF | Concentration-dependent depletion | Levels recover and rise above baseline |

| MEF | No acute reduction | Levels rise above baseline |

Based on findings from Brennan et al., 2015.[1][7]

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on published studies with DMF and MEF. These can be adapted for the investigation of DEF.

1. Nrf2 Target Gene Expression Analysis

-

Cell Culture: Plate human astrocytes in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat cells with varying concentrations of DEF (e.g., 1-10 µg/mL) or vehicle control (e.g., DMSO) for 24 hours.

-

RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using a thermal cycler with specific primers and probes for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate fold changes in gene expression relative to the vehicle control using the comparative CT method.

2. Intracellular Glutathione Assay

-

Cell Culture: Plate human astrocytes in 96-well plates.

-

Treatment: Treat cells with DEF or vehicle control for various time points (e.g., 0.5, 1, 6, 12, 24 hours).

-

GSH Measurement: Use a luminescent-based glutathione assay kit (e.g., GSH-Glo™, Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader and normalize to a standard curve to determine relative GSH levels.

3. Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Culture cells and treat with DEF for a shorter duration (e.g., 6 hours).

-

Cell Lysis and Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Protein Quantification: Determine protein concentration in each fraction using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each fraction on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against Nrf2 and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic), followed by HRP-conjugated secondary antibodies.

-

Visualization: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The in vitro mechanism of action of this compound is primarily driven by its ability to modulate the cellular redox state, leading to the activation of the cytoprotective Nrf2 pathway. While direct experimental data on DEF is limited, extensive research on the closely related dimethyl fumarate and monoethyl fumarate provides a strong basis for understanding its molecular interactions. Key events include the initial reaction with and potential depletion of cellular glutathione, followed by the modification of Keap1, leading to Nrf2 nuclear translocation and the upregulation of a suite of antioxidant and anti-inflammatory genes. The precise dynamics of these interactions, particularly the initial effect on glutathione levels, may differ from those of DMF, as suggested by comparative studies with MEF. Further direct in vitro investigation of DEF is warranted to fully elucidate its unique pharmacological profile. This guide provides a foundational understanding and practical framework for researchers and drug development professionals to explore the therapeutic potential of this promising compound.

References

- 1. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

- 2. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia [mdpi.com]

- 7. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinal Protective Effect of Mono-Ethyl Fumarate in Experimental Age-Related Macular Degeneration via Anti-Oxidative and Anti-Apoptotic Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Dimethylfumarate induces apoptosis in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

Solubility of Diethyl Fumarate in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl fumarate in a range of common laboratory solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, formulation development, and purification processes. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides logical workflows for assessing solubility.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 3.1 g/L[1][2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 140 mg/mL | Not Specified |

| Acetone | C₃H₆O | 58.08 | Soluble[3][4] | Not Specified |

| Chloroform | CHCl₃ | 119.38 | Soluble[3][4] | Not Specified |

| Methanol | CH₃OH | 32.04 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | Data Not Available | Not Specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | Data Not Available | Not Specified |

Note on Water Solubility: While a quantitative value of 3.1 g/L is reported, some sources also describe this compound as "immiscible" or "insoluble" in water[1]. This discrepancy may be due to different experimental conditions or definitions of solubility. Researchers should verify the solubility in water for their specific application.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many experimental and developmental processes. Below are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, methanol, acetone, dichloromethane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a visible excess of the solute is necessary to ensure that saturation is reached.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solution no longer changes over time.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the same temperature to allow the undissolved this compound to settle. To ensure complete separation of the saturated solution from the excess solute, centrifugation of the sample is recommended.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100mL.

For more precise and dynamic solubility measurements, advanced techniques like the laser monitoring observation technique can be employed. This method was used to determine the solubility of the related compound, dimethyl fumarate, in various solvents[5][6].

Principle: This technique relies on detecting the dissolution or precipitation of the last small crystal of the solute in a solution by monitoring the transmission of a laser beam through the sample as the temperature is slowly changed.

Apparatus:

-

Laser generator

-

Photoelectric transformer and recorder

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller and probe

Procedure:

-

A known mass of the solute and solvent are placed in the jacketed glass vessel.

-

The solution is heated or cooled at a very slow and controlled rate.

-

A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a photoelectric detector.

-

When the last crystal of the solute dissolves (on heating) or the first crystal appears (on cooling), there is a sharp change in the intensity of the transmitted light.

-

The temperature at which this change occurs is recorded as the saturation temperature for that specific concentration.

-

By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.

Diagrams and Workflows

Visual representations of experimental workflows and logical relationships can aid in understanding and implementation.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Logical workflow for assessing the solubility of a compound.

References

- 1. This compound | 623-91-6 [chemicalbook.com]

- 2. This compound CAS#: 623-91-6 [m.chemicalbook.com]

- 3. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Diethyl Fumarate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 623-91-6 Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol [1]

This technical guide provides an in-depth overview of diethyl fumarate (DEF), a dialkyl ester of fumaric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and experimental applications of this compound. This document summarizes key physicochemical data, outlines its primary mechanism of action through the Nrf2 signaling pathway, provides detailed experimental protocols, and discusses its relevance in medicinal chemistry, particularly in comparison to the well-studied analogue, dimethyl fumarate (DMF).

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental design and formulation development.

| Property | Value | References |

| CAS Number | 623-91-6 | [2] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| IUPAC Name | diethyl (2E)-but-2-enedioate | |

| Appearance | Colorless liquid | [1] |

| Melting Point | 1-2 °C | |

| Boiling Point | 218-219 °C | |

| Density | 1.052 g/mL at 25 °C | |

| Refractive Index | n20/D 1.44 | |

| Solubility | Insoluble in water; soluble in acetone and chloroform. | [1] |

| Flash Point | 104 °C (closed cup) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Representative spectral data can be found in various databases.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl groups and the vinylic protons of the fumarate backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR, showing distinct peaks for the carbonyl, vinylic, methylene, and methyl carbons. |

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O (ester) and C=C functional groups.

Biological Activity and Mechanism of Action

While this compound itself has been studied to a lesser extent than its methyl analogue, its biological activity is presumed to be mediated by its active metabolite, monoethyl fumarate (MEF). This mechanism is analogous to that of the FDA-approved drug dimethyl fumarate (Tecfidera®), which is rapidly hydrolyzed to monomethyl fumarate (MMF) in the body.[3][4][5] Fumaric acid esters are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[6][7][8][9]

The Nrf2 Signaling Pathway

The activation of the Nrf2 pathway is a key event in the cellular response to electrophilic and oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds like fumarate esters can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 can accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the transcription and translation of proteins involved in antioxidant defense, detoxification, and anti-inflammatory processes.

Caption: Nrf2 signaling pathway activation by this compound.

Comparative Activity of Fumarate Esters

Research comparing dimethyl fumarate (DMF) and monoethyl fumarate (MEF) has revealed differential effects on the Nrf2 pathway. While both compounds are pharmacologically active, DMF treatment leads to a more robust modification of Keap1 cysteine residues compared to MEF.[10] Consequently, while both induce the nuclear translocation of Nrf2 and subsequent gene transcription, the responses to MEF can be of a lower magnitude or qualitatively distinct from those of DMF.[10] For instance, at higher concentrations, DMF induces greater expression of genes like NQO1 and HMOX1, whereas at lower concentrations, MEF can be a more potent inducer of certain genes.[11] This suggests that the choice of ester group can fine-tune the biological response, a critical consideration for drug design and development.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for related compounds and can be adapted for specific research needs.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of fumaric acid with ethanol. The following is a representative protocol.

Materials:

-

Fumaric acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, suspend fumaric acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation to obtain pure this compound as a colorless oil.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol, adapted from validated methods for dimethyl fumarate, can be used for the quantitative analysis of this compound in various matrices.[10][11][12][13][14]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40, v/v), with the aqueous phase acidified to pH ~2.6 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 10-150 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject equal volumes of the standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

In Vitro Nrf2 Activation Assay (Adapted from DMF Protocols)

This protocol describes a method to assess the ability of this compound to activate the Nrf2 pathway in a cell-based assay, for example, by measuring the induction of a downstream target gene like NQO1.

Materials:

-

Human cell line (e.g., astrocytes, keratinocytes)

-

Cell culture medium and supplements

-

This compound

-

Dimethyl sulfoxide (DMSO, for stock solution)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

-

Incubate the cells with varying concentrations of this compound for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO only).

-

RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for an Nrf2 target gene (e.g., NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression for each treatment condition compared to the vehicle control using the ΔΔCt method.

Workflow for Synthesis and Biological Evaluation

The development and characterization of a compound like this compound follow a logical workflow, from initial synthesis to biological testing. This process ensures the purity and identity of the compound before its effects are assessed in biological systems.

Caption: General workflow for the synthesis and evaluation of this compound.

Applications in Drug Development and Research

This compound serves as a valuable tool for researchers in several capacities:

-

Chemical Intermediate: It is used in the synthesis of more complex molecules and polymers.

-

Research Tool for Nrf2 Pathway: As a cell-permeable electrophile, it can be used to study the downstream effects of Nrf2 activation in various cellular models of disease.

-

Prodrug Design: The comparison between diethyl and dimethyl fumarate highlights how simple modifications to the ester group can alter the pharmacokinetic and pharmacodynamic properties of a drug. This makes DEF an interesting subject for studies on prodrug strategies and structure-activity relationships.

-

Therapeutic Potential: Given the proven efficacy of other fumaric acid esters in treating diseases like multiple sclerosis and psoriasis, this compound and its derivatives represent a potential area for the development of new therapeutics with potentially different safety and efficacy profiles.[15]

References

- 1. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 6. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 by dimethyl fumarate improves vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of Diethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl fumarate, a key chemical intermediate and active pharmaceutical ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, development, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.84 | s | - | 2H | =CH |

| 4.26 | q | 7.1 | 4H | -O-CH₂- |

| 1.32 | t | 7.1 | 6H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 133.5 | =CH |

| 61.2 | -O-CH₂- |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1260, ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [3]

| m/z | Relative Intensity (%) | Assignment |

| 172 | ~20 | [M]⁺ (Molecular Ion) |

| 145 | ~5 | [M - C₂H₅]⁺ |

| 127 | 100 | [M - OC₂H₅]⁺ |

| 99 | ~75 | [M - COOC₂H₅]⁺ |

| 71 | ~15 | [C₄H₇O]⁺ |

| 45 | ~10 | [C₂H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.09 s

-

Spectral Width: 8223.68 Hz (20.55 ppm)

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038.46 Hz (238.89 ppm)

-

Temperature: 298 K

-

-

Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected using TopSpin 3.6 software. Chemical shifts were referenced to the TMS signal (δ = 0.00 ppm for ¹H) or the CDCl₃ solvent peak (δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A single drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: A dilute solution of this compound (1 mg/mL) was prepared in dichloromethane.

-

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

-

GC Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

MS Parameters:

-

Data Processing: The acquired data was processed using Agilent MassHunter software. The mass spectrum was obtained by averaging the scans across the chromatographic peak corresponding to this compound and subtracting the background spectrum from a nearby region.

Mandatory Visualization

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

An In-depth Technical Guide to the Potential Therapeutic Targets of Diethyl Fumarate and its Analogs

Introduction

This technical guide provides a comprehensive overview of the molecular targets of fumaric acid esters, with a primary focus on this compound (DEF) and its well-studied analog, Dimethyl Fumarate (DMF). DMF is an approved oral therapy for relapsing-remitting multiple sclerosis and psoriasis.[1][2] Upon oral administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF).[3] The therapeutic efficacy of these compounds is attributed to their pleiotropic mechanism of action, engaging multiple cellular pathways that collectively result in immunomodulatory, anti-inflammatory, and neuroprotective effects.[2][4] This document, intended for researchers, scientists, and drug development professionals, delves into the core molecular targets, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways. While much of the available research has been conducted on DMF and MMF, the structural and chemical similarities suggest that DEF likely shares a similar pharmacological profile.

The activation of the Nrf2 antioxidant response pathway is a cornerstone of the therapeutic action of fumaric acid esters.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes that defend against oxidative stress.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]

Mechanism of Action: DMF and MMF are electrophilic compounds that can react with cysteine residues on Keap1.[8][9] This covalent modification, known as succination, induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[8][10] Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby upregulating their transcription.[6][11] This leads to an increased expression of antioxidant and detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[12][13]

Quantitative Data: Nrf2 Pathway Activation

| Compound | Cell/System | Target Gene/Protein | Concentration | Fold Induction/Effect | Reference |

| DMF | Human PBMCs (ex vivo) | NQO1 mRNA | 30 µM | Statistically significant induction | [12] |

| DMF | Human PBMCs (ex vivo) | HO-1 mRNA | 100 µM | Statistically significant induction | [12] |

| MMF | Human PBMCs (ex vivo) | NQO1 mRNA | 100 µM | Statistically significant induction | [12] |

| MMF | Human PBMCs (ex vivo) | HO-1 mRNA | >100 µM | Statistically significant induction | [12] |

| DMF | N27 Cells | Hmox1 mRNA | 20 µM | ~3-fold increase at 4h | [14] |

| DMF | N27 Cells | Nqo1 mRNA | 20 µM | ~2.5-fold increase at 4h | [14] |

| MMF | N27 Cells | Hmox1 mRNA | 20 µM | ~2-fold increase at 4h | [14] |

| MMF | N27 Cells | Nqo1 mRNA | 20 µM | ~1.5-fold increase at 4h | [14] |

| DMF | Mouse Cortex (in vivo) | Nqo1 mRNA | 100 mg/kg | ~2-fold increase | [15] |

| DMF | Mouse Cortex (in vivo) | Hmox1 mRNA | 100 mg/kg | ~2.5-fold increase | [15] |

| DMF | Mouse Ovary (in vivo) | Serum Nrf2 | 50 mg/kg/day | 8.21 ± 0.11 ng/ml (vs 6.79 ± 0.12 in control) | [16] |

Experimental Protocol: Nrf2 Target Gene Expression Analysis by qRT-PCR

This protocol outlines the measurement of Nrf2 target gene transcription (e.g., NQO1, HO-1) in response to fumarate treatment in a cellular model.

1. Cell Culture and Treatment: a. Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) at a suitable density in appropriate culture medium. b. Allow cells to adhere or stabilize for 24 hours. c. Treat cells with various concentrations of DMF or MMF (e.g., 10-100 µM) or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).[14]

2. RNA Isolation: a. Following treatment, harvest the cells. b. Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. c. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). b. Use a consistent amount of RNA (e.g., 1 µg) for each reaction to ensure comparability.

4. Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., TaqMan® or SYBR® Green).[12] b. Perform the PCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. c. Record the cycle threshold (Ct) values for each gene.

5. Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene for each sample (ΔCt). c. Further normalize the ΔCt values of the treated samples to the ΔCt of the vehicle-treated control samples (ΔΔCt). d. The fold change in gene expression is calculated as 2-ΔΔCt.

Signaling Pathway Diagram: Nrf2 Activation

Caption: Nrf2 pathway activation by DMF/MMF.

Hydroxycarboxylic Acid Receptor 2 (HCA2)

HCA2, also known as GPR109A, is a Gi protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as on keratinocytes and Langerhans cells.[17][18] Its endogenous ligands include niacin (nicotinic acid) and β-hydroxybutyrate.[18]

Mechanism of Action: Monomethyl fumarate (MMF), the primary metabolite of DMF, is a potent agonist of HCA2.[3] Activation of HCA2 on immune cells leads to a reduction in inflammatory responses.[19] For instance, in the context of multiple sclerosis models, HCA2 activation has been shown to decrease the infiltration of neutrophils into the central nervous system.[3][20] This is achieved, in part, by interfering with neutrophil adhesion to endothelial cells and their subsequent chemotaxis.[3] The anti-inflammatory effects are mediated through Gi signaling, which typically involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data: HCA2-Mediated Effects

| Compound | Cell/System | Assay | Concentration | Effect | Reference |

| MMF | Wild-type mouse neutrophils | Adhesion to bEnd.3 cells | 100 µM | Significant reduction in adhesion | [3] |

| MMF | Hca2-/- mouse neutrophils | Adhesion to bEnd.3 cells | 100 µM | No effect on adhesion | [3] |

| MMF | Wild-type mouse neutrophils | Migration towards CXCL2 | 100 µM | Inhibition of chemotaxis | [3] |

| MMF | Hca2-/- mouse neutrophils | Migration towards CXCL2 | 100 µM | No effect on chemotaxis | [3] |

Experimental Protocol: Neutrophil Adhesion Assay

This protocol describes an in vitro assay to measure the effect of MMF on neutrophil adhesion to endothelial cells, a key HCA2-mediated event.[3]

1. Cell Culture: a. Culture brain endothelial cells (e.g., bEnd.3 cell line) to confluence in a 96-well plate. b. Isolate neutrophils from the bone marrow of wild-type and Hca2-/- mice.

2. Endothelial Cell Activation: a. Stimulate the confluent endothelial cell monolayer with an inflammatory cytokine (e.g., TNF-α) for several hours to upregulate the expression of adhesion molecules.

3. Neutrophil Labeling and Treatment: a. Label the isolated neutrophils with a fluorescent dye (e.g., calcein-AM) for easy visualization and quantification. b. Pre-incubate the labeled neutrophils with MMF (e.g., 100 µM) or vehicle control for 30 minutes.

4. Co-culture and Adhesion: a. Add the pre-treated neutrophils to the wells containing the activated endothelial cell monolayer. b. Allow the neutrophils to adhere for a specified period (e.g., 30 minutes) at 37°C.

5. Washing and Quantification: a. Gently wash the wells to remove non-adherent neutrophils. b. Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.

6. Data Analysis: a. Calculate the percentage of adherent cells for each condition relative to the total number of added cells. b. Compare the adhesion of MMF-treated neutrophils to vehicle-treated controls for both wild-type and Hca2-/- genotypes to determine if the effect is HCA2-dependent.

Signaling Pathway Diagram: HCA2 Activation

Caption: HCA2 receptor signaling cascade initiated by MMF.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[21] Beyond its metabolic role, GAPDH is implicated in various cellular processes. Activated immune cells often undergo a metabolic shift to aerobic glycolysis (the Warburg effect), making this pathway a potential therapeutic target in autoimmune diseases.[10][22]

Mechanism of Action: DMF and MMF can covalently modify a catalytic cysteine residue in the active site of GAPDH through succination.[10] This modification inactivates the enzyme, leading to an inhibition of aerobic glycolysis.[10][22] By downregulating glycolysis in activated immune cells, DMF can temper their pro-inflammatory functions, thus contributing to its immunomodulatory effects.[10][23]

Quantitative Data: GAPDH Inhibition

| Compound | System | Assay | Concentration | Effect | Reference |

| DMF | Cultured mouse peritoneal macrophages | GAPDH activity | 25 µM (overnight) | Significant inhibition | [10] |

| DMF | Mouse spleen and small intestine (in vivo) | GAPDH activity | Oral treatment | Decreased GAPDH activity | [10] |

| DMF/MMF | LPS-stimulated mouse peritoneal macrophages | Extracellular Acidification Rate (ECAR) | Not specified | Inhibition of aerobic glycolysis | [10] |

| DMF/MMF | Activated mouse and human CD4+ lymphocytes | Basal and maximal glycolysis | Not specified | Decreased glycolysis | [10] |

Experimental Protocol: GAPDH Activity Assay

This protocol is a generalized method for measuring GAPDH enzyme activity in cell lysates, adapted from commercially available kits.[21][24][25]

1. Sample Preparation: a. Treat cells (e.g., immune cells) with DMF or a vehicle control. b. Harvest the cells and wash with cold PBS. c. Lyse the cells using a suitable lysis buffer on ice. d. Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. e. Collect the supernatant containing the cytosolic proteins, including GAPDH. f. Determine the protein concentration of the lysate for normalization.

2. Assay Reaction: a. In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well. b. Prepare a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate) and NAD+ in an assay buffer. c. Initiate the reaction by adding the reaction mixture to the wells containing the cell lysate. d. The reaction involves the GAPDH-catalyzed reduction of NAD+ to NADH.

3. Measurement: a. Measure the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time in a kinetic mode using a microplate reader.[26] b. Alternatively, some assays use a developer that reacts with the NADH produced to generate a colored product measured at ~450 nm.[21]

4. Data Analysis: a. Calculate the rate of the reaction (ΔOD/min) from the linear portion of the kinetic curve. b. The GAPDH activity is proportional to this rate. c. Compare the activity in lysates from DMF-treated cells to that of control-treated cells to determine the extent of inhibition.

Workflow Diagram: GAPDH Inhibition and Downstream Effects

Caption: Mechanism of GAPDH inactivation by DMF.

Other Potential Therapeutic Targets

In addition to the three primary targets detailed above, research suggests that fumaric acid esters may influence other cellular pathways.

-

Nuclear Factor Kappa B (NF-κB): By interacting with intracellular glutathione (GSH), MMF can lead to the inhibition of the nuclear translocation and transcriptional activity of NF-κB, a key pro-inflammatory transcription factor.[27]

-

Mitochondrial Biogenesis: DMF has been shown to induce mitochondrial biogenesis and improve mitochondrial function, an effect that is largely dependent on Nrf2 activation.[28]

-

Micro-RNA-21 (miR-21): DMF and MMF can reduce the expression of miR-21, a microRNA implicated in the production of pathogenic cells in multiple sclerosis and psoriasis.[27]

-

Phosphoglycerate Dehydrogenase (PHGDH): In endothelial cells, DMF has been found to inhibit PHGDH activity, leading to a downregulation of serine and glycine synthesis and altering cellular energy metabolism.[29][30]